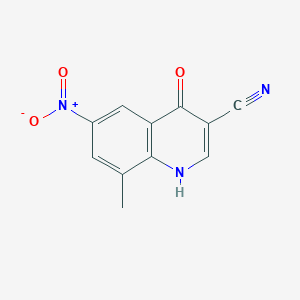
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline ring substituted with a carbonitrile group, a nitro group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of anthranilic acid derivatives followed by nitration and subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc and acetic acid, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-4-oxo-: This compound lacks the nitro group present in 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo-.
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: This compound has a similar quinoline structure but different substituents.
Uniqueness
The presence of the nitro group in 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- imparts unique chemical and biological properties, making it distinct from other similar compounds
Eigenschaften
Molekularformel |
C11H7N3O3 |
|---|---|
Molekulargewicht |
229.19 g/mol |
IUPAC-Name |
8-methyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O3/c1-6-2-8(14(16)17)3-9-10(6)13-5-7(4-12)11(9)15/h2-3,5H,1H3,(H,13,15) |
InChI-Schlüssel |
PAXCSDAMFHXSNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















